Cas no 84868-52-0 (Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate))
Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate)
- (2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate
- 84868-52-0
- EN300-7084738
-
- Inchi: 1S/C14H12Cl2O3S/c1-10-2-6-13(7-3-10)20(17,18)19-9-11-4-5-12(15)8-14(11)16/h2-8H,9H2,1H3
- InChI Key: DYBIOUNOFNAXLU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1COS(C1C=CC(C)=CC=1)(=O)=O)Cl
Computed Properties
- Exact Mass: 329.9884208g/mol
- Monoisotopic Mass: 329.9884208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.389±0.06 g/cm3(Predicted)
- Boiling Point: 463.1±40.0 °C(Predicted)
Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7084738-0.05g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 0.05g |
$323.0 | 2023-05-30 | ||
| Enamine | EN300-7084738-0.1g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 0.1g |
$339.0 | 2023-05-30 | ||
| Enamine | EN300-7084738-0.25g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 0.25g |
$354.0 | 2023-05-30 | ||
| Enamine | EN300-7084738-0.5g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 0.5g |
$370.0 | 2023-05-30 | ||
| Enamine | EN300-7084738-1.0g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 1g |
$385.0 | 2023-05-30 | ||
| Enamine | EN300-7084738-2.5g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 2.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-7084738-5.0g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 5g |
$1115.0 | 2023-05-30 | ||
| Enamine | EN300-7084738-10.0g |
(2,4-dichlorophenyl)methyl 4-methylbenzene-1-sulfonate |
84868-52-0 | 10g |
$1654.0 | 2023-05-30 |
Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate)
Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) (CAS No. 84868-52-0): A Comprehensive Overview
Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate), identified by its CAS number 84868-52-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its complex molecular structure, exhibits unique properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including chloro and methylsulfonyl substituents, contributes to its reactivity and potential applications in drug development.
The< strong>2,4-dichloro moiety in the molecule imparts a high degree of electrophilicity, making it susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in organic synthesis, where such intermediates are often employed to introduce specific functional groups into larger molecular frameworks. Additionally, the< strong>1-(4-methylbenzenesulfonate) group enhances the compound's solubility in polar solvents, facilitating its use in various reaction conditions.
In recent years, there has been a growing interest in the development of novel pharmaceutical agents that target complex biological pathways. Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) has emerged as a promising candidate in this context. Its structural features suggest potential applications in the synthesis of inhibitors for enzymes involved in inflammatory and infectious diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, which are key players in these pathological processes.
The< strong>CAS number 84868-52-0 provides a unique identifier for this compound, ensuring accurate referencing in scientific literature and regulatory documents. This standardized nomenclature is crucial for researchers who need to communicate effectively about specific chemical entities. The compound's detailed chemical properties, including its molecular weight, melting point, and solubility profiles, are well-documented and readily available for researchers to utilize in their experimental designs.
Advances in computational chemistry have further enhanced the understanding of< strong>Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate). Molecular modeling studies have been instrumental in predicting its interactions with biological targets and optimizing its pharmacological properties. These simulations have revealed insights into how the compound's substituents influence its binding affinity and selectivity. Such information is invaluable for medicinal chemists who are designing next-generation therapeutics.
The pharmaceutical industry has shown particular interest in< strong>Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) due to its versatility as a synthetic building block. Researchers are exploring its potential use in the development of treatments for neurological disorders, where precise modulation of biological pathways is essential. Preliminary findings indicate that derivatives of this compound may interfere with aberrant signaling cascades associated with these conditions.
In addition to its pharmaceutical applications, this compound has found utility in agrochemical research. Its structural motifs are similar to those found in herbicides and fungicides, suggesting that it could serve as a precursor for novel crop protection agents. By modifying specific functional groups within its framework, scientists aim to develop compounds that are more effective against resistant strains of pests while maintaining environmental safety.
The synthesis of< strong>Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Recent innovations in synthetic methodologies have enabled more efficient production processes. For example, catalytic techniques have been employed to minimize byproduct formation and reduce reaction times. These advancements have made it more feasible to produce larger quantities of the compound for industrial applications.
Ethical considerations are also paramount when working with specialized chemicals like< strong>Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate). Researchers must adhere to stringent guidelines regarding handling procedures and waste disposal to ensure safety for both personnel and the environment. Collaborative efforts between academic institutions and industry partners have led to the development of best practices that promote responsible chemical stewardship.
The future prospects for< strong>Benzenemethanol, 2,4-dichloro-, 1-(4-methylbenzenesulfonate) appear promising as ongoing research continues to uncover new applications and refine synthetic strategies. With the rapid pace of discovery in chemical biology and drug development,this compound is poised to play a significant role in addressing some of today's most pressing health challenges.
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